molecular formula C16H13NO B154304 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde CAS No. 1757-72-8

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B154304
CAS No.: 1757-72-8
M. Wt: 235.28 g/mol
InChI Key: YJOWMBICANYBLV-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO. It belongs to the indole family, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde may be used in the synthesis of (Z)-3- (1-methyl-1 H -indol-3-yl)-2- (thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It also has potential applications in the preparation of monomers, required for the synthesis of poly (3-vinyl-1-methylindole) .

Mechanism of Action

Target of Action

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, also known as 1-methyl-2-phenylindole-3-carboxaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may exert a range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. Another method involves the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent to introduce the aldehyde group at the 3-position of the indole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the methyl and phenyl substituents.

    2-Phenylindole: Lacks the aldehyde group at the 3-position.

    1-Methylindole: Lacks the phenyl and aldehyde groups.

Uniqueness: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde group at the 3-position makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-methyl-2-phenylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOWMBICANYBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061947
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1757-72-8
Record name 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1757-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
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Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenyl-1H-indole-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To 150 ml of dimethylformamide 46 ml of phosphorus oxychloride were added dropwise care being taken that the temperature of the reaction mixture did not rise above 20° C. Subsequently to the obtained mixture 103.5 g of 1-methyl-2-phenyl-indole dissolved in 200 ml of dimethylformamide were added dropwise. During the addition the temperature of the reaction mixture was kept in the range of 20° to 40° C and thereupon for 1 hour between 40° and 45° C. Then the reaction mixture was poured into a solution of 490 g of sodium acetate dissolved in 500 ml of water to which 500 g of ice were added. The precipitated aldehyde was separated by suction, washed with water and methanol.
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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